molecular formula C11H12N4 B2528168 1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline CAS No. 923689-14-9

1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline

Cat. No. B2528168
CAS RN: 923689-14-9
M. Wt: 200.245
InChI Key: GRRUUAXFNIYAIV-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline is a chemical compound with the molecular formula C11H12N4 . Its average mass is 200.240 Da and its monoisotopic mass is 200.106201 Da .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline consists of 11 carbon atoms, 12 hydrogen atoms, and 4 nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline, such as melting point, boiling point, and density, are not available in the retrieved data .

Scientific Research Applications

Future Directions

Quinoxaline derivatives, including 1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline, have shown promising results in medicinal chemistry, particularly as antiviral drugs . This suggests a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . Further investigation into this promising moiety may yield even more encouraging results regarding this scaffold .

properties

IUPAC Name

4-methyl-2,3-dihydro-1H-pyrazino[2,3-b]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-15-7-6-12-10-11(15)14-9-5-3-2-4-8(9)13-10/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRUUAXFNIYAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=NC3=CC=CC=C3N=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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